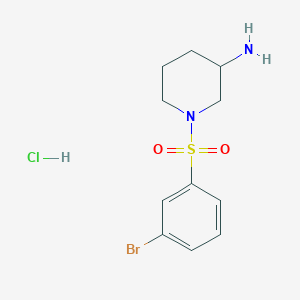

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

Description

Historical Development of Brominated Benzenesulfonyl Piperidine Compounds

The synthesis of brominated benzenesulfonyl piperidine derivatives traces its origins to early efforts in modifying sulfonamide scaffolds for enhanced bioactivity. The incorporation of bromine into benzenesulfonyl chloride intermediates, such as 3-bromobenzenesulfonyl chloride (CAS 2905-24-0), enabled the development of electrophilic building blocks for nucleophilic substitution reactions with piperidine derivatives. A pivotal advancement occurred in 2016 with the patent CN105924408A, which demonstrated a one-pot synthesis method for piperidine hydrochlorides using palladous chloride-catalyzed cyclization. This methodology laid the groundwork for subsequent modifications, including the introduction of sulfonyl groups at the piperidine nitrogen.

The structural evolution of these compounds is summarized in Table 1:

Table 1: Key Milestones in Brominated Benzenesulfonyl Piperidine Development

| Year | Development | Significance |

|---|---|---|

| 2014 | Synthesis of N-substituted sulfonamides from benzenesulfonyl chloride | Established sulfonamide-piperidine hybrids |

| 2016 |

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-6-2-4-10(13)8-14;/h1,3,5,7,10H,2,4,6,8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFVGDPXIOIPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-3-ylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is characterized by its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group and a bromine atom. This structural configuration contributes to its biological activity, particularly as a kinase inhibitor.

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including cell signaling, proliferation, and differentiation. The inhibition of specific kinases can lead to therapeutic benefits in diseases such as cancer.

- Case Study : Research has demonstrated that compounds similar to this compound can inhibit c-Src kinase, which is implicated in tumor growth and metastasis. Inhibition of c-Src has been linked to reduced vascular permeability and improved outcomes in models of myocardial infarction and stroke .

Cancer Treatment

The compound's ability to inhibit kinases makes it a candidate for cancer therapy. By targeting pathways involved in tumor progression, it may help in managing various cancers.

- Case Study : In preclinical studies, benzotriazine derivatives, which include similar structures to this compound, have shown efficacy against tumors by disrupting the signaling pathways that promote cancer cell survival and proliferation .

Vascular Disorders

The compound has potential applications in treating vascular disorders due to its effects on endothelial barrier function. By inhibiting kinases involved in vascular permeability, it may offer therapeutic options for conditions characterized by excessive vascular leakage.

- Case Study : In vivo studies have indicated that small molecule inhibitors of c-Src can mitigate vascular leakage associated with inflammatory diseases and conditions such as acute respiratory distress syndrome (ARDS) .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Kinase Inhibition | Inhibition of c-Src and other tyrosine kinases | Reduced tumor growth, metastasis |

| Cancer Treatment | Disruption of signaling pathways | Improved cancer management |

| Vascular Disorders | Modulation of endothelial barrier function | Treatment of edema, myocardial infarction |

Mechanism of Action

The mechanism by which 1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or aromatic/heterocyclic systems:

Analysis of Structural and Functional Differences

Aromatic vs. Heterocyclic Systems

- Pyrimidine Derivatives (CAS 1185307-01-0) : The pyrimidine ring introduces nitrogen atoms, altering electronic properties and enabling hydrogen bonding in biological systems. Chloro or ethoxy groups at the 6-position may modulate solubility and metabolic stability .

Substituent Effects

- Nitro vs.

- Methoxy vs. Bromo (CAS 947532-54-9) : Methoxy is electron-donating, which may reduce electrophilicity of the sulfonyl group and alter pharmacokinetic properties like absorption .

Positional Isomerism

Physicochemical and Pharmacological Implications

- Reactivity : Bromo-substituted sulfonamides (target compound) may undergo Suzuki coupling or nucleophilic aromatic substitution more readily than chloro or methoxy analogs .

- Biological Activity : Piperidine-amine scaffolds are common in CNS-targeting drugs. The bromo-sulfonyl group in the target compound could enhance binding to serotonin or dopamine receptors, whereas pyrimidine derivatives may target kinase enzymes .

Biological Activity

1-(3-Bromo-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrClN2O2S. The presence of bromine and sulfonyl groups contributes to its biological activity, likely enhancing its binding affinity to specific biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H18BrClN2O2S |

| IUPAC Name | 1-(3-bromophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride |

| CAS Number | 62595-74-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine and sulfonyl groups are believed to play crucial roles in modulating the activity of these targets, which can lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain an area of active investigation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In another study focused on the anticancer properties of piperidine derivatives, researchers synthesized various analogs and evaluated their cytotoxicity against several cancer cell lines. The findings revealed that some derivatives induced apoptosis in breast cancer cells at concentrations as low as 5 µM, highlighting the potential for developing new anticancer agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.